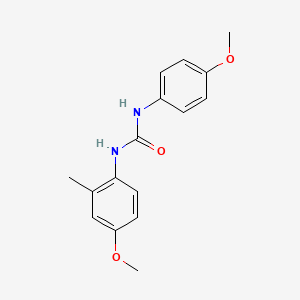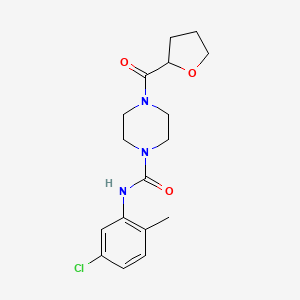
N-(4-methoxy-2-methylphenyl)-N'-(4-methoxyphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methoxy-2-methylphenyl)-N'-(4-methoxyphenyl)urea is a chemical compound with the molecular formula C15H17N2O3. It is also known as MMPU and is an inhibitor of the enzyme soluble guanylate cyclase (sGC). MMPU has been the focus of scientific research due to its potential therapeutic applications in various diseases such as pulmonary hypertension, heart failure, and erectile dysfunction.
Wirkmechanismus
MMPU works by inhibiting the enzyme sGC, which is responsible for the production of cyclic guanosine monophosphate (cGMP). cGMP is a signaling molecule that regulates smooth muscle tone and vascular function. By inhibiting sGC, MMPU reduces the production of cGMP, leading to relaxation of smooth muscle cells and dilation of blood vessels.
Biochemical and Physiological Effects
The biochemical and physiological effects of MMPU are mainly related to its inhibition of sGC. By reducing the production of cGMP, MMPU leads to the relaxation of smooth muscle cells and dilation of blood vessels. This effect can be beneficial in the treatment of diseases such as pulmonary hypertension, heart failure, and erectile dysfunction.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using MMPU in lab experiments include its specificity for sGC inhibition and its well-established synthesis method. However, the limitations of using MMPU include its potential toxicity and the need for further research to determine its optimal dosage and administration.
Zukünftige Richtungen
For research on MMPU include its potential use in combination with other drugs for the treatment of various diseases. Additionally, further research is needed to determine the optimal dosage and administration of MMPU and to investigate its potential side effects. Finally, research on the mechanism of action of MMPU and its interactions with other signaling pathways could lead to the development of new therapeutic strategies.
Synthesemethoden
The synthesis of MMPU involves the reaction of 4-methoxy-2-methylphenyl isocyanate and 4-methoxyaniline in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which is then converted into MMPU by further reaction with an amine.
Wissenschaftliche Forschungsanwendungen
MMPU has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to be an effective inhibitor of sGC, which is an enzyme that plays a crucial role in regulating smooth muscle tone and vascular function. MMPU has been shown to relax smooth muscle cells and dilate blood vessels, which makes it a potential candidate for the treatment of pulmonary hypertension, heart failure, and erectile dysfunction.
Eigenschaften
IUPAC Name |
1-(4-methoxy-2-methylphenyl)-3-(4-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-11-10-14(21-3)8-9-15(11)18-16(19)17-12-4-6-13(20-2)7-5-12/h4-10H,1-3H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGHXXLKQBSGSCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)NC(=O)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,1-dimethyl-6-propyl-N-(1,3-thiazol-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5433412.png)
![4-chloro-N-{[(2-furylmethyl)amino]carbonyl}benzamide](/img/structure/B5433419.png)
![2-(1,3-benzoxazol-2-yl)-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5433429.png)
![2-(1H-benzimidazol-2-yl)-3-[3-(2-phenoxyethoxy)phenyl]acrylonitrile](/img/structure/B5433435.png)
![N-(2-(4-chlorophenyl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)-4-isobutoxybenzamide](/img/structure/B5433444.png)

![N-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}-4-methylbenzamide](/img/structure/B5433462.png)
![N-(2-cyclohexylethyl)-N'-[4-(dimethylamino)phenyl]urea](/img/structure/B5433464.png)
![2-[1-(3,4-difluorobenzyl)-3-oxo-2-piperazinyl]-N,N-dimethylacetamide](/img/structure/B5433470.png)
![2-chloro-N-(1-{[(4-methoxyphenyl)amino]carbonyl}-2-phenylvinyl)benzamide](/img/structure/B5433483.png)
![8-[(5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5433488.png)
![1'-[1-methyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1,4'-bipiperidin-3-ol](/img/structure/B5433501.png)

